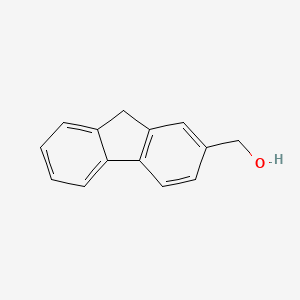
9H-fluoren-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-1-ylmethanol, also known as fluorene-1-methanol, is a heterocyclic organic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.244 g/mol It is a derivative of fluorene, featuring a hydroxymethyl group attached to the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-1-ylmethanol typically involves the reaction of fluorene with ethyl formate under the action of a catalyst. The process can be summarized in the following steps :
Formation of 9-fluorenylformaldehyde: Fluorene reacts with ethyl formate in the presence of a catalyst, such as sodium ethoxide, to form 9-fluorenylformaldehyde.
Reduction to this compound: The 9-fluorenylformaldehyde is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving the purity of the final product, enhancing production efficiency, and ensuring safety during the reaction process .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Reduction: It can be reduced to form fluorene.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9-fluorenone
Reduction: Fluorene
Substitution: Various substituted fluorenes depending on the reagents used
Scientific Research Applications
9H-fluoren-1-ylmethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its unique optical properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-fluoren-1-ylmethanol involves its interaction with various molecular targets and pathways. For instance, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation, allowing for the detection and analysis of these molecules . In chemical reactions, its hydroxymethyl group can participate in various transformations, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethanol: Similar in structure but with the hydroxymethyl group attached at a different position.
Fluorene: The parent compound without the hydroxymethyl group.
9-fluorenone: The oxidized form of 9H-fluoren-1-ylmethanol.
Uniqueness
This compound is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a fluorescent probe .
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
9H-fluoren-2-ylmethanol |
InChI |
InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2 |
InChI Key |
NVRRCUVMHFKHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
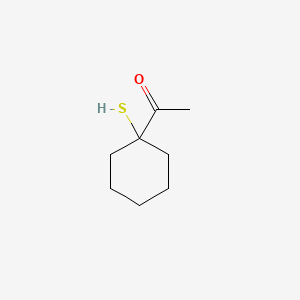
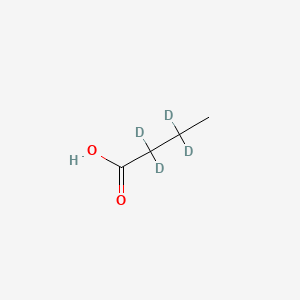
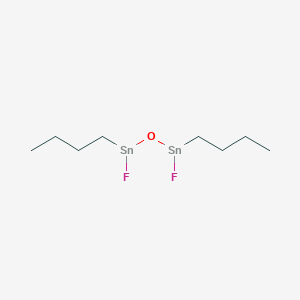
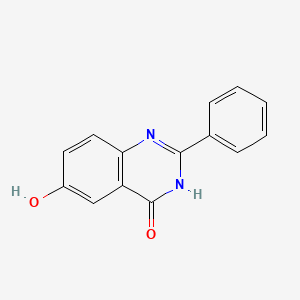
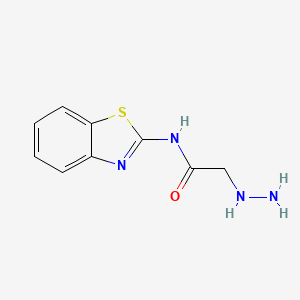

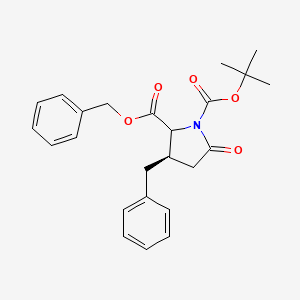
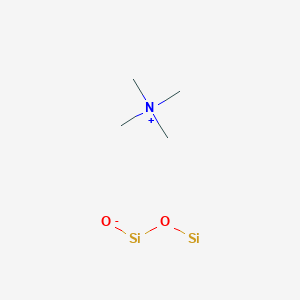
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
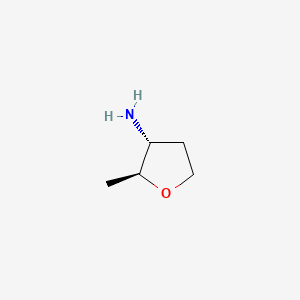
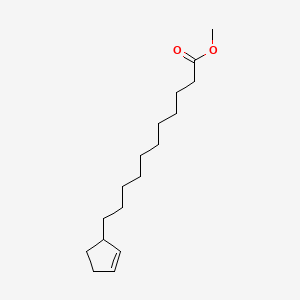
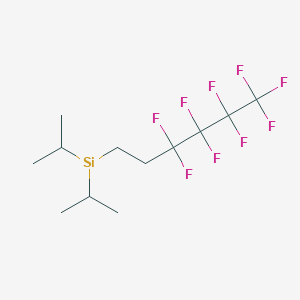
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
